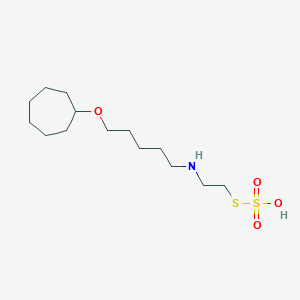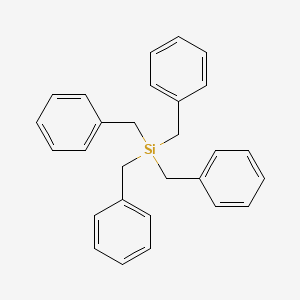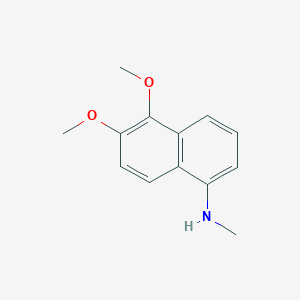
S-2-(((5-Cycloheptyloxy)pentyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-(((5-Cycloheptyloxy)pentyl)amino)ethyl thiosulfate: is a complex organic compound with the molecular formula C14H29NO4S2. It is characterized by the presence of a thiosulfate group, which is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
The synthesis of S-2-(((5-Cycloheptyloxy)pentyl)amino)ethyl thiosulfate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
S-2-(((5-Cycloheptyloxy)pentyl)amino)ethyl thiosulfate undergoes various types of chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates or sulfates under specific conditions.
Reduction: Reduction reactions can convert the thiosulfate group into thiols or other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
S-2-(((5-Cycloheptyloxy)pentyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of S-2-(((5-Cycloheptyloxy)pentyl)amino)ethyl thiosulfate involves its interaction with various molecular targets. The thiosulfate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
S-2-(((5-Cycloheptyloxy)pentyl)amino)ethyl thiosulfate can be compared with other similar compounds, such as:
S-2-(dimethylamino)ethyl thiosulfate: This compound has a similar thiosulfate group but differs in the alkyl chain structure, leading to different reactivity and applications.
S-(2-{[5-(Cyclohexyloxy)pentyl]amino}ethyl) hydrogen sulfurothioate: Another related compound with a cyclohexyloxy group instead of a cycloheptyloxy group, which affects its chemical properties and uses.
Properties
CAS No. |
21224-45-3 |
|---|---|
Molecular Formula |
C14H29NO4S2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
5-(2-sulfosulfanylethylamino)pentoxycycloheptane |
InChI |
InChI=1S/C14H29NO4S2/c16-21(17,18)20-13-11-15-10-6-3-7-12-19-14-8-4-1-2-5-9-14/h14-15H,1-13H2,(H,16,17,18) |
InChI Key |
WSQGOWIPESTIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)






